(((2-Methyltetradecyl)oxy)methyl)oxirane
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Overview
Description
(((2-Methyltetradecyl)oxy)methyl)oxirane is an organic compound with the molecular formula C18H36O2 It is a member of the oxirane family, which are cyclic ethers with a three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Methyltetradecyl)oxy)methyl)oxirane typically involves the reaction of 2-methyltetradecanol with an epoxidizing agent. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions can enhance the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(((2-Methyltetradecyl)oxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces diols.
Scientific Research Applications
(((2-Methyltetradecyl)oxy)methyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: Research into its potential as a drug intermediate or in drug delivery systems is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (((2-Methyltetradecyl)oxy)methyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to introduce functional groups into molecules.
Comparison with Similar Compounds
Similar Compounds
- **((2-Methyltetradecyl)oxy)methyl)oxirane
- **((2-Methyltetradecyl)oxy)methyl)oxirane
- **((2-Methyltetradecyl)oxy)methyl)oxirane
Uniqueness
(((2-Methyltetradecyl)oxy)methyl)oxirane is unique due to its specific alkyl chain length and the presence of the oxirane ring. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
94134-28-8 |
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Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-(2-methyltetradecoxymethyl)oxirane |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-17(2)14-19-15-18-16-20-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
KWJIMWYXSRQWIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)COCC1CO1 |
Origin of Product |
United States |
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